N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide
Description
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a structurally complex compound featuring:
- 3,5-Dimethoxybenzamide moiety: A benzamide group with methoxy substituents at the 3- and 5-positions, which may enhance lipophilicity and modulate electronic properties.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-12-16(13-19(14-18)29-2)22(26)24-17-7-8-20-15(11-17)5-3-9-25(20)23(27)21-6-4-10-30-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXVICLZEGAHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized through nitration, oxidation, and esterification of furan derivatives . The quinoline moiety can be introduced via cyclization reactions involving appropriate precursors . The final step involves coupling the furan-2-carbonyl and quinoline intermediates with 3,5-dimethoxybenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener synthesis methods to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives using hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include furanones, tetrahydroquinoline derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . Additionally, the furan ring can participate in redox reactions, generating reactive oxygen species that induce cellular damage .
Comparison with Similar Compounds
Tetrahydroquinoline Derivatives
Compound A: 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)
- Structure: Shares a tetrahydroquinoline core but substitutes a cyanoethyl group at the 1-position and an azo-linked benzonitrile at the 6-position.
- Function : Used as a leveler in Cu electrodeposition due to its adsorption on Au electrodes, as demonstrated via SERS and SFG/DFG spectroscopy .
- Contrast: The target compound replaces CTDB’s cyanoethyl and azo groups with a furan-carbonyl and 3,5-dimethoxybenzamide, likely altering adsorption kinetics and electrochemical stability.
Table 1: Tetrahydroquinoline-Based Compounds
Benzamide and Sulfonamide Agrochemicals
Compound B : N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)
- Structure : Contains a tetrahydrofuran ring and a carboxamide group.
- Function : Fungicide targeting lipid biosynthesis .
- Contrast : The target compound’s furan-2-carbonyl group is distinct from cyprofuram’s tetrahydro-2-oxofuranyl, which may influence target specificity.
Compound C: Sulfonylureas (e.g., Cinosulfuron, Azimsulfuron)
- Structure : Feature dimethoxy-substituted triazine or pyrimidine cores linked to sulfonamide groups.
- Function : Herbicides inhibiting acetolactate synthase (ALS) .
- Contrast : The target’s 3,5-dimethoxybenzamide lacks the sulfonamide and heterocyclic motifs critical for ALS inhibition, suggesting divergent bioactivity.
Table 2: Agrochemical Analogs
Electronic and Steric Considerations
- Furan vs.
- Methoxy vs. Azo Groups : The 3,5-dimethoxybenzamide may enhance solubility compared to CTDB’s hydrophobic azo-benzonitrile, impacting interfacial behavior in electrochemical systems .
Research Implications and Gaps
- Functional Predictions : The target compound’s dimethoxybenzamide group suggests possible agrochemical or medicinal applications, but empirical data are needed to confirm this.
- Contradictions : While sulfonylureas rely on sulfonamide groups for herbicidal activity, the target’s benzamide moiety may prioritize different molecular interactions .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound features a furan-2-carbonyl group attached to a tetrahydroquinoline moiety and a dimethoxybenzamide group. This unique structure may contribute to its pharmacological properties. The molecular formula is , and its systematic IUPAC name reflects its diverse functional groups.
Inhibition of Kinases
Initial studies indicate that this compound exhibits significant biological activity by acting as an inhibitor of specific kinases. Notably, it has been identified as a potential inhibitor of Spleen Tyrosine Kinase (SYK) . This inhibition is particularly relevant for therapeutic strategies targeting diseases characterized by disrupted kinase signaling pathways, including certain cancers and autoimmune disorders.
Antimicrobial Properties
Similar compounds have shown antimicrobial activities. For instance, derivatives with structural similarities to this compound have demonstrated efficacy against various bacterial strains. The sulfonamide group present in related compounds like 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] has been associated with antibacterial properties.
The mechanism of action for this compound involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzyme active sites, inhibiting their activity and thereby disrupting various biological pathways.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Furan Derivative : The furan component can be synthesized through cyclization reactions.
- Formation of Tetrahydroquinoline : This can be achieved via Povarov reactions involving aniline and aldehyde.
- Coupling Reaction : The final step involves coupling the furan and tetrahydroquinoline moieties with the dimethoxybenzamide group.
Careful control of reaction conditions is crucial to ensure high yields and purity .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial | Contains a fluorine substituent |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial | Established clinical use |
| Dimethoxybenzamide derivatives | Benzamide + dimethoxy groups | Varies widely | Diverse biological profiles |
Case Studies and Research Findings
Research into this compound is ongoing. A study published in 2023 highlighted its potential as a therapeutic agent in cancer treatment due to its kinase inhibition properties. Another investigation focused on the compound's interaction with various biological targets to elucidate its mechanisms of action further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
